molecular formula C7H5FN2O B2998767 5-Fluoro-2-methoxypyridine-4-carbonitrile CAS No. 1256804-96-2

5-Fluoro-2-methoxypyridine-4-carbonitrile

Cat. No.: B2998767
CAS No.: 1256804-96-2
M. Wt: 152.128
InChI Key: HEDYFGIDNCEWCT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-4-carbonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitrile group at the 4-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine-4-carbonitrile typically involves the fluorination of 2-methoxypyridine-4-carbonitrile. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-methoxypyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine-4-carbonitrile depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy and nitrile groups can modulate its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxypyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position can provide distinct properties compared to other isomers .

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYFGIDNCEWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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